molecular formula C16H12N4O3 B5911249 N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide

N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide

Cat. No.: B5911249
M. Wt: 308.29 g/mol
InChI Key: CNSBVLDLBBVAKM-ZDLGFXPLSA-N
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Description

N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a nitrophenyl group and an indole carboxamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide typically involves the following steps:

    Fischer Indole Synthesis: This method is commonly used to construct the indole ring system. It involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Condensation Reaction: The nitrophenyl group is introduced through a condensation reaction between 3-nitrobenzaldehyde and the indole derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields an amino-indole derivative, while oxidation results in nitro-indole derivatives.

Scientific Research Applications

N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide can be compared with other indole derivatives:

Properties

IUPAC Name

N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-16(14-6-2-4-12-7-8-17-15(12)14)19-18-10-11-3-1-5-13(9-11)20(22)23/h1-10,17H,(H,19,21)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSBVLDLBBVAKM-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(=O)N/N=C\C3=CC(=CC=C3)[N+](=O)[O-])NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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